![molecular formula C7H14ClNO B1380600 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride CAS No. 1803570-48-0](/img/structure/B1380600.png)
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is a chemical compound with potential applications ranging from drug synthesis to catalyst development. It is a solid substance stored at room temperature under an inert atmosphere . The compound has a molecular weight of 133.62 .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is represented by the linear formula C6H12ClN . The InChI code for the compound is 1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 133.62 and is a solid at room temperature . It is stored under an inert atmosphere . The compound’s IUPAC name is 7-azabicyclo[2.2.1]heptane hydrochloride .Applications De Recherche Scientifique
Pharmacology: Nicotinic Receptor Agonists
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is structurally related to compounds that have been studied for their potential as nicotinic acetylcholine receptor agonists . These receptors are crucial for neurotransmission, and agonists can have therapeutic applications in conditions like Alzheimer’s disease, schizophrenia, and pain management.
Organic Synthesis: Synthesis of Epibatidine Analogues
In organic chemistry, this compound serves as a precursor in the synthesis of epibatidine analogues . Epibatidine is a potent analgesic, and its derivatives are of interest due to their high affinity for nicotinic acetylcholine receptors, which could lead to new painkillers with fewer side effects than opioids.
Medicinal Chemistry: Development of Analgesics
The structural similarity of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride to epibatidine suggests its potential use in the development of novel analgesics . Researchers aim to modify its structure to enhance efficacy and reduce toxicity for clinical use.
Biochemistry: Study of Neurotransmitter Systems
This compound can be used in biochemical research to study the function of neurotransmitter systems, particularly the cholinergic system . It can help in understanding the role of nicotinic receptors in cognitive functions and in disorders related to neurotransmitter imbalances.
Chemical Engineering: Process Optimization
In chemical engineering, 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride can be involved in process optimization studies. Its synthesis and purification processes can be refined to improve yield and reduce costs in industrial-scale production .
Materials Science: Advanced Material Design
The compound’s unique properties can be harnessed in materials science to engineer advanced materials with tailored characteristics, such as improved thermal stability or enhanced mechanical strength .
Analytical Chemistry: Reference Standards
It is also used as a reference standard in analytical chemistry to ensure the accuracy of analytical methods like NMR, HPLC, LC-MS, and UPLC, which are essential for pharmaceutical testing .
Neurology: Research on Addiction and Dependency
Lastly, due to its influence on nicotinic receptors, this compound can be used in neurological research to explore mechanisms of addiction and dependency, potentially leading to new treatments for substance abuse disorders .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLTTVHEBMMKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
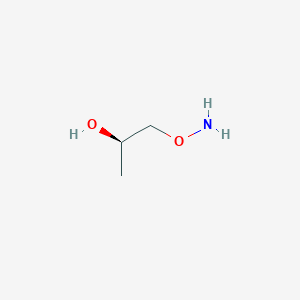
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
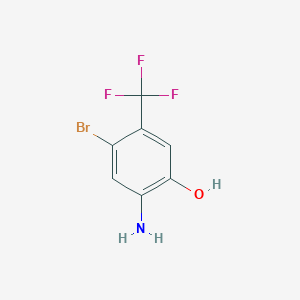

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
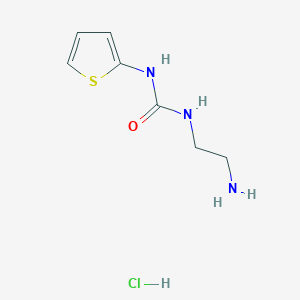
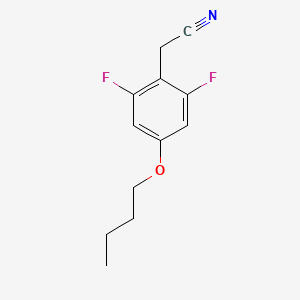

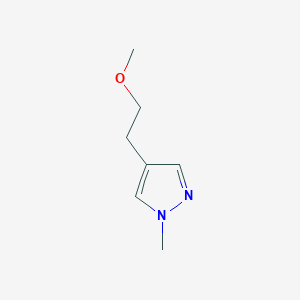
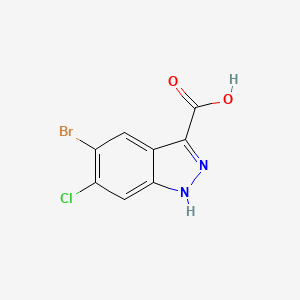
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)